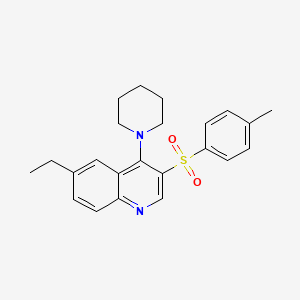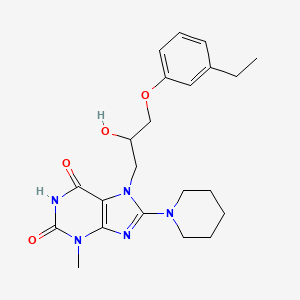
2-(ethylcarbamoylamino)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylcarbamoylamino)benzoic acid (ECABA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in water and has a molecular weight of 217.26 g/mol.
作用機序
The mechanism of action of 2-(ethylcarbamoylamino)benzoic Acid is not fully understood. However, studies have shown that it possesses anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the activity of cyclooxygenase-2, an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
2-(ethylcarbamoylamino)benzoic Acid has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and cyclooxygenase-2. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, it has been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage.
実験室実験の利点と制限
One advantage of using 2-(ethylcarbamoylamino)benzoic Acid in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Its anti-inflammatory properties also make it a potential candidate for the treatment of various inflammatory diseases. However, one limitation of using 2-(ethylcarbamoylamino)benzoic Acid in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(ethylcarbamoylamino)benzoic Acid. One direction is the development of more efficient synthesis methods to enhance the purity of the compound. Another direction is the study of its potential use as a herbicide and polymer additive. In addition, further studies are needed to fully understand the mechanism of action of 2-(ethylcarbamoylamino)benzoic Acid and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2-(ethylcarbamoylamino)benzoic Acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its anti-inflammatory and anticancer properties make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 2-(ethylcarbamoylamino)benzoic Acid can be achieved through various methods, including the reaction of 2-aminobenzoic acid with ethyl isocyanate. Other methods involve the reaction of 2-chlorobenzoic acid with diethylcarbamoyl chloride, followed by hydrolysis to yield 2-(ethylcarbamoylamino)benzoic Acid. The purity of the synthesized compound can be enhanced through recrystallization.
科学的研究の応用
2-(ethylcarbamoylamino)benzoic Acid has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, 2-(ethylcarbamoylamino)benzoic Acid has been shown to possess anti-inflammatory properties and has been studied as a potential treatment for various inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In agriculture, 2-(ethylcarbamoylamino)benzoic Acid has been studied for its potential use as a herbicide, while in materials science, it has been studied for its potential use as a polymer additive.
特性
IUPAC Name |
2-(ethylcarbamoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-11-10(15)12-8-6-4-3-5-7(8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJJNVWLRRNTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

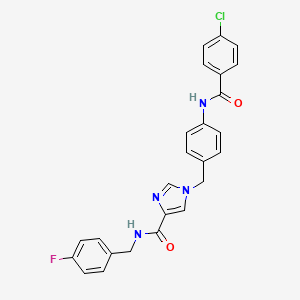


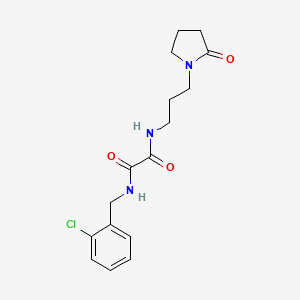
![[4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2975926.png)
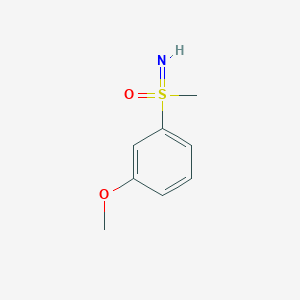
![(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one](/img/structure/B2975928.png)
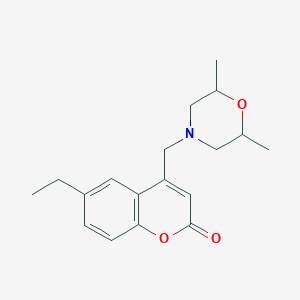

![2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2975933.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975936.png)
